molecular formula C16H21ClN2O2 B4179249 1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4179249
M. Wt: 308.80 g/mol
InChI Key: DOBQVNZWCNLERG-UHFFFAOYSA-N
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Description

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes both benzyl and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the benzylamine derivative, followed by the introduction of the pyridinylmethyl group. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacology.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride include:

  • (2-ethoxy-3-methoxybenzyl)amine hydrochloride
  • (2-methoxy-1,1-dimethylethyl)amine hydrochloride
  • 2-amino-7-methoxy-3-methylquinoline hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of benzyl and pyridinylmethyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-ethoxy-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-3-20-16-13(7-6-9-15(16)19-2)11-17-12-14-8-4-5-10-18-14;/h4-10,17H,3,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBQVNZWCNLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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